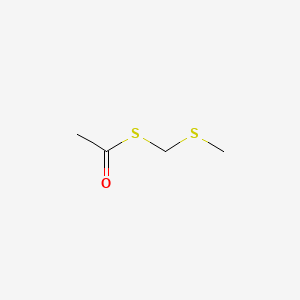
Methylthiomethyl acetyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthiomethyl acetyl sulfide can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl sulfide with silver nitrate under mild conditions . Another method utilizes dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source, reacting with carboxylic acids or phenols to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs the autocatalytic methylthiomethylation of carboxylic acids or phenols using DMSO. This method is favored due to its catalyst-free nature, broad substrate scope, and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: Methylthiomethyl acetyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthiomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or urea-hydrogen peroxide are commonly used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylthiomethyl acetyl sulfide has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carboxylic acids and alcohols in organic synthesis.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of methylthiomethyl acetyl sulfide involves its interaction with molecular targets through its functional groups. The methylthiomethyl group can act as an activating group for amidation reactions, while the acetyl group can participate in nucleophilic acyl substitution reactions . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Thiophene: A five-membered heterocyclic compound containing sulfur, known for its medicinal properties.
Thiazole: Another sulfur-containing heterocycle with significant applications in medicinal chemistry.
Uniqueness: Methylthiomethyl acetyl sulfide is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Unlike thiophene and thiazole, which are primarily used in medicinal chemistry, this compound finds applications in both organic synthesis and industrial processes .
Properties
CAS No. |
38634-59-2 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
S-(methylsulfanylmethyl) ethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-4(5)7-3-6-2/h3H2,1-2H3 |
InChI Key |
NBPHYHUSNPKGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


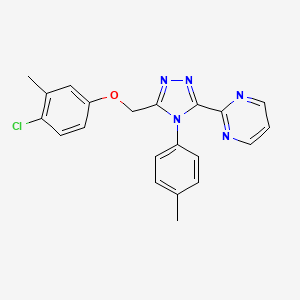


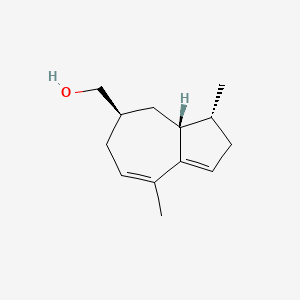
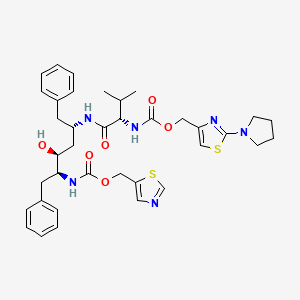

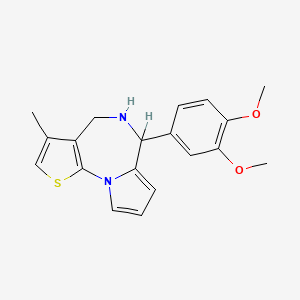
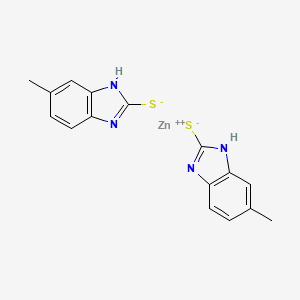

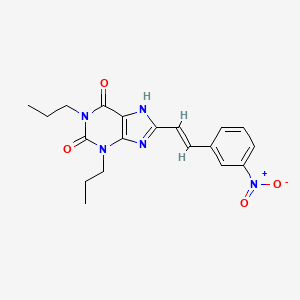
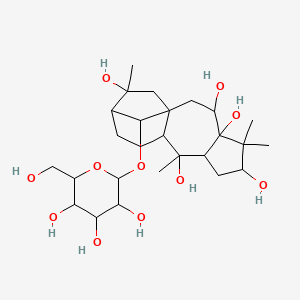

![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)

